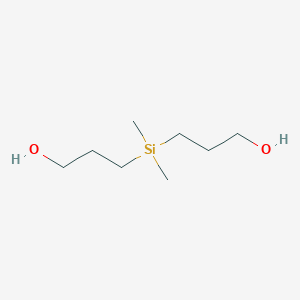
3,3'-(Dimethylsilanediyl)bis(propan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a silicon atom bonded to two propanol groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) typically involves a silylation reaction. One common method is the reaction of 1,3-bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane with sodium hydroxide in an alcohol solvent. This reaction yields 1,3-bis(hydroxypropyl)tetramethyldisilane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The silicon atom can also participate in various chemical reactions, making the compound versatile in different applications.
Comparación Con Compuestos Similares
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-Diyl)bis(propan-1-ol)
- 3,3,10,10-Tetramethoxy-2,11-Dioxa-3,10-Disiladodecane
- 3,3,14,14-Tetramethoxy-2,15-Dioxa-3,14-Disilahexadecane
Uniqueness: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is unique due to its specific molecular structure, which provides distinct chemical properties. The presence of both silicon and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H20O2Si |
|---|---|
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol |
InChI |
InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ASVVMCVLHJZVFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



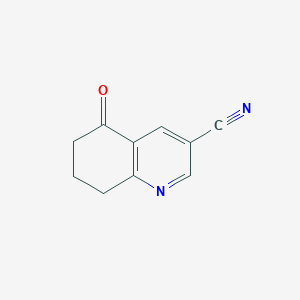
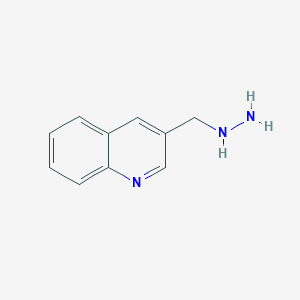
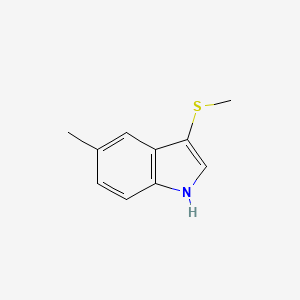
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

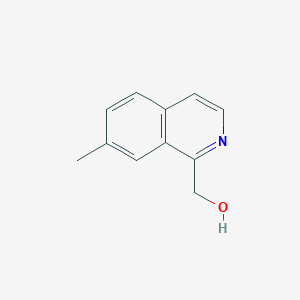
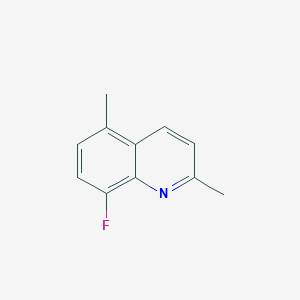

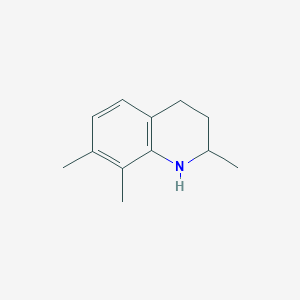
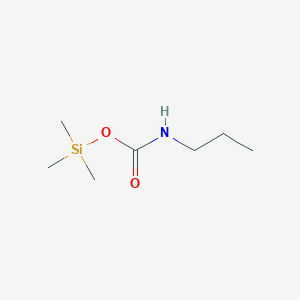
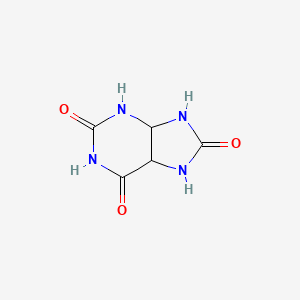
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)

